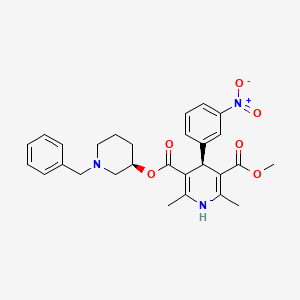
(3R,4'S)-Benidipine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4'S)-Benidipine HCl, also known as this compound, is a useful research compound. Its molecular formula is C28H32N3O6Cl and its molecular weight is 542.04. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3R,4'S)-Benidipine hydrochloride, commonly referred to as benidipine, is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This compound exhibits a multifaceted biological activity, influencing various physiological pathways and demonstrating potential therapeutic benefits beyond blood pressure regulation. This article delves into the biological activity of benidipine, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Benidipine acts as a triple calcium channel blocker , inhibiting L-, N-, and T-type calcium channels. This inhibition leads to relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, contributing to its antihypertensive effects. Additionally, benidipine functions as an antagonist of the mineralocorticoid receptor , which plays a crucial role in regulating blood pressure and fluid balance .
Key Mechanisms:
- Calcium Channel Inhibition : Blocks L-, N-, and T-type calcium channels.
- Mineralocorticoid Receptor Antagonism : Reduces aldosterone-induced effects.
- Cardioprotective Effects : Enhances nitric oxide (NO) production and exhibits anti-atherosclerotic properties .
Pharmacological Effects
Benidipine's pharmacological profile includes several beneficial effects:
- Antihypertensive Activity : Proven efficacy in reducing systolic and diastolic blood pressure.
- Anti-inflammatory Effects : Studies indicate that benidipine can modulate inflammatory responses in macrophages, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α when activated by lipopolysaccharides (LPS) .
- Cardiovascular Protection : Demonstrates protective effects on the myocardium and inhibits vascular smooth muscle cell proliferation .
Data Table: Summary of Biological Activities
Study 1: Anti-inflammatory Properties
A study investigated the effects of benidipine on J774.2 murine macrophage cells. The results revealed that benidipine did not stimulate pro-inflammatory cytokine production in the absence of LPS but significantly reduced IL-6 and IL-12p40 levels when administered alongside LPS. This suggests that benidipine could serve as an adjunct therapy in hypertensive patients with inflammatory conditions .
Study 2: Cardiovascular Benefits
Research has shown that benidipine not only lowers blood pressure but also provides myocardial protection during ischemic events. It enhances NO availability, which is crucial for maintaining vascular health and preventing atherosclerosis .
科学的研究の応用
Pharmacological Mechanism
Benidipine functions by blocking voltage-dependent calcium channels, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This mechanism is crucial for its antihypertensive effects, as it reduces peripheral vascular resistance and lowers blood pressure. Additionally, benidipine has been shown to possess anti-inflammatory properties, which may further enhance its therapeutic profile in hypertensive patients.
Clinical Applications
-
Hypertension Management
- Benidipine is indicated for the treatment of essential hypertension. It has demonstrated significant reductions in both systolic and diastolic blood pressure across various studies.
- A clinical trial involving elderly patients showed that benidipine effectively decreased 24-hour blood pressure without causing reflex tachycardia or excessive nighttime hypotension .
-
Angina Pectoris
- The compound is also utilized for managing angina pectoris, providing relief from chest pain associated with reduced blood flow to the heart. Its long-lasting effects make it suitable for once-daily dosing.
- Combination Therapy
-
Anti-inflammatory Effects
- Research has revealed that benidipine can modulate inflammatory responses in macrophages. In vitro studies demonstrated that it reduced the production of pro-inflammatory cytokines when administered alongside lipopolysaccharides (LPS), suggesting potential benefits in treating inflammation associated with hypertension .
Case Studies and Clinical Trials
Comparative Efficacy
Benidipine's efficacy as a calcium channel blocker can be compared to other agents within the same class:
| Drug Name | Calcium Channel Types Blocked | Additional Properties | Dosing Frequency |
|---|---|---|---|
| Benidipine | L, T, N | Anti-inflammatory | Once daily |
| Amlodipine | L | None | Once daily |
| Cilnidipine | L, N | Renoprotective | Once daily |
特性
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













